molecular formula C11H15ClN2O B14880675 4-(2-Chloro-3-methoxyphenyl)pyrrolidin-3-amine

4-(2-Chloro-3-methoxyphenyl)pyrrolidin-3-amine

Cat. No.: B14880675
M. Wt: 226.70 g/mol
InChI Key: WHBZRMYZPJSGID-UHFFFAOYSA-N
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Description

4-(2-Chloro-3-methoxyphenyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a 2-chloro-3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chloro-3-methoxyphenyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For example, starting from a suitable amine and an aldehyde, the formation of the pyrrolidine ring can be achieved via reductive amination.

    Introduction of the 2-Chloro-3-methoxyphenyl Group: The 2-chloro-3-methoxyphenyl group can be introduced through a substitution reaction. This can be done by reacting the pyrrolidine derivative with a chlorinated methoxybenzene compound under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-3-methoxyphenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydride or potassium carbonate in solvents like dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

4-(2-Chloro-3-methoxyphenyl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as its ability to interact with specific biological targets.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 4-(2-chloro-3-methoxyphenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring and the 2-chloro-3-methoxyphenyl group may contribute to its binding affinity and specificity for certain proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a scaffold for many bioactive compounds.

    2-Chloro-3-methoxybenzene: A chlorinated methoxybenzene derivative that can be used as a precursor in the synthesis of various compounds.

    N-Substituted Pyrrolidines: Compounds with different substituents on the pyrrolidine ring, which can exhibit diverse biological activities.

Uniqueness

4-(2-Chloro-3-methoxyphenyl)pyrrolidin-3-amine is unique due to the specific combination of the pyrrolidine ring and the 2-chloro-3-methoxyphenyl group. This combination may confer distinct biological properties and potential therapeutic applications that are not observed in other similar compounds.

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

4-(2-chloro-3-methoxyphenyl)pyrrolidin-3-amine

InChI

InChI=1S/C11H15ClN2O/c1-15-10-4-2-3-7(11(10)12)8-5-14-6-9(8)13/h2-4,8-9,14H,5-6,13H2,1H3

InChI Key

WHBZRMYZPJSGID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1Cl)C2CNCC2N

Origin of Product

United States

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